(2E)-1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-3-(thiophen-3-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-3-thiophen-3-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2S2/c16-13(2-1-12-3-9-18-11-12)15-6-4-14(5-7-15)17-8-10-19-14/h1-3,9,11H,4-8,10H2/b2-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZSBBBCSRVTSX-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCS2)C(=O)C=CC3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC12OCCS2)C(=O)/C=C/C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-3-(thiophen-3-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common approach is to start with the formation of the spirocyclic core, followed by the introduction of the thiophene and prop-2-en-1-one moieties. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to optimize reaction efficiency and scalability. For example, the use of packed-bed reactors and response surface methodology can help in achieving high yields under optimal conditions .
Chemical Reactions Analysis
Types of Reactions
(2E)-1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-3-(thiophen-3-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Biological Applications
The unique structural attributes of this compound make it a candidate for various biological applications:
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of spirocyclic compounds have been tested for their efficacy against bacterial strains, showing promising results in inhibiting growth.
Anticancer Potential
There is growing interest in the anticancer properties of spirocyclic compounds. Studies have shown that modifications to the thiophenyl group can enhance cytotoxicity against specific cancer cell lines. The compound's ability to interact with cellular targets makes it a potential lead for anticancer drug development.
Neurological Disorders
Compounds structurally related to (2E)-1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-3-(thiophen-3-yl)prop-2-en-1-one have been explored for their effects on neurological pathways, potentially offering therapeutic benefits for disorders such as anxiety and depression.
Synthesis and Derivatives
The synthesis of this compound can be achieved through several methods, including multi-step organic synthesis techniques. Variations in the synthesis can lead to derivatives with altered biological activities, making them suitable for targeted therapeutic applications.
Case Studies
Several studies have explored the applications of similar compounds:
Mechanism of Action
The mechanism of action of (2E)-1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-3-(thiophen-3-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical differences between the target compound and analogs from the literature:
Key Observations:
Core Heteroatom Arrangement: The target compound uniquely combines 1-oxa, 4-thia, and 8-aza in its spiro system, differentiating it from analogs with fewer heteroatoms (e.g., 1-thia-4-azaspiro in ) or additional nitrogens (e.g., triazaspiro in ).
Substituent Effects: The (2E)-enone-thiophene moiety in the target compound contrasts with aryl (e.g., 4-fluorophenyl in ) or heteroaromatic (e.g., benzothiazolyl in ) substituents. Thiophene’s electron-rich nature could improve π-π stacking interactions in biological targets compared to fluorophenyl groups.
Physicochemical Properties: Melting points for spiro compounds vary widely (e.g., 125–143°C in vs. The target’s enone-thiophene system may reduce crystallinity compared to simpler ketones (e.g., ).
Pharmacological Potential: While highlights anticancer activity for 1-thia-4-azaspiro derivatives, the target’s oxathiaza spiro core and enone-thiophene motif could modulate kinase or protease inhibition, warranting further study .
Biological Activity
The compound (2E)-1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-3-(thiophen-3-yl)prop-2-en-1-one is a novel organic molecule characterized by a complex spirocyclic structure and various functional groups that suggest potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.
Structural Characteristics
The structural formula of the compound can be summarized as follows:
| Property | Description |
|---|---|
| Molecular Formula | C14H17NO2S2 |
| Molecular Weight | 289.39 g/mol |
| CAS Number | 1351664-45-3 |
The presence of a thiophene group and a spirocyclic moiety enhances its potential interactions with biological targets, making it a subject of interest in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, often starting from simpler precursors like thiophenes and azaspiro compounds. The process may include:
- Formation of the spirocyclic structure through cyclization reactions.
- Introduction of the thiophenyl group via electrophilic substitution.
- Final modifications to achieve the desired functional groups.
The biological activity of This compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects.
Anticancer Activity
Research has indicated that derivatives related to this compound exhibit significant anticancer properties. A study on similar spirocyclic compounds demonstrated:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 0.18 |
| MDA-MB-231 (Breast Cancer) | 0.08 |
| HeLa (Cervical Cancer) | 0.15 |
These results suggest that compounds with similar structural features may inhibit cancer cell proliferation effectively, warranting further investigation into their mechanisms and therapeutic potential .
Case Studies
A notable case study involved the evaluation of a series of spirocyclic compounds, including derivatives similar to This compound , against multiple cancer cell lines. The findings indicated that structural modifications significantly influence biological activity, emphasizing the importance of further exploring this compound's potential .
Q & A
Q. What are the recommended synthetic routes for (2E)-1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-3-(thiophen-3-yl)prop-2-en-1-one?
A common approach involves coupling a thiophene-substituted enone with a spirocyclic amine. For example, protocols using cinnamic acid derivatives and spirodecanone precursors (e.g., 1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl) under reflux conditions with coupling agents like EDCI/HOBt can yield the target compound. Optimization of solvent (e.g., DMF or THF) and reaction time (24–48 hours) is critical to minimize side products . Parallel methods from similar spiro compounds suggest palladium-catalyzed reductive cyclization as an alternative route .
Q. Which spectroscopic techniques are most effective for structural characterization?
- X-ray crystallography : Provides unambiguous confirmation of stereochemistry and molecular conformation, as demonstrated for analogous spiro compounds (e.g., triclinic crystal system with P1 space group) .
- NMR spectroscopy : Key for verifying the (2E) configuration of the enone moiety (e.g., coupling constants J = 12–16 Hz for trans-vinylic protons) .
- FT-IR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and thiophene ring vibrations (C-S, ~700 cm⁻¹) .
Q. How can researchers assess the purity of this compound?
Use reverse-phase HPLC (e.g., Chromolith® columns) with UV detection at 254 nm. A gradient elution (acetonitrile/water with 0.1% TFA) effectively separates polar impurities. Purity >95% is typically required for pharmacological studies .
Advanced Research Questions
Q. What experimental strategies can address discrepancies in biological activity data across studies?
Contradictions often arise from variations in assay conditions (e.g., cell permeability, enzyme isoforms). To mitigate:
- Standardize assays using reference inhibitors (e.g., Hedgehog Antagonist VIII for enzyme inhibition studies) .
- Perform dose-response curves (IC₅₀) in triplicate and validate with orthogonal methods (e.g., SPR for binding affinity) .
- Control for compound stability (e.g., monitor degradation via LC-MS over 24 hours in assay buffers) .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
- Spirocycle modifications : Replace 1-oxa-4-thia with 1,3-diaza groups to enhance rigidity, as seen in analogs with improved binding to kinase targets .
- Thiophene substitution : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the 5-position to increase electrophilicity and interaction with catalytic residues .
- Enone geometry : Compare (2E) vs. (2Z) isomers via DFT calculations to determine optimal conformation for target engagement .
Q. What mechanistic insights exist for reactions involving this compound?
The enone moiety participates in Michael additions with nucleophiles (e.g., cysteine thiols in enzymes). Computational studies (DFT) suggest the α,β-unsaturated ketone acts as a soft electrophile, with reactivity modulated by thiophene electron density . Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) at the thiophene 2-position is feasible for derivatization .
Q. How can researchers mitigate organic degradation during long-term stability studies?
- Store solutions at –20°C with antioxidants (e.g., BHT) to prevent radical-mediated oxidation .
- Use amber vials to block UV-induced degradation of the enone system .
- Monitor degradation products via LC-MS/MS and adjust storage conditions iteratively .
Methodological Notes
- Crystallography : For challenging crystals, use synchrotron radiation (λ = 0.7–1.0 Å) to improve resolution .
- Biological assays : Include positive controls (e.g., Lansoprazole N-oxide for cytochrome P450 inhibition) to contextualize activity .
- Data analysis : Apply multivariate statistics (e.g., PCA) to resolve overlapping spectral signals in degradation studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
